molecular formula C7H14ClNO B14658814 N-Hydroxyheptanimidoyl chloride CAS No. 50597-79-0

N-Hydroxyheptanimidoyl chloride

Cat. No.: B14658814
CAS No.: 50597-79-0
M. Wt: 163.64 g/mol
InChI Key: WOGMZNUZAKLNKJ-UHFFFAOYSA-N
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Description

N-Hydroxyheptanimidoyl chloride is an organic compound with the molecular formula C₇H₁₄ClNO It is a derivative of heptanimidoyl chloride, where the nitrogen atom is bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyheptanimidoyl chloride can be synthesized through the reaction of heptanimidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyheptanimidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-substituted derivatives: Formed through nucleophilic substitution reactions.

    N-hydroxyheptanamide: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of N-Hydroxyheptanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

    Heptanimidoyl chloride: Lacks the hydroxyl group, making it less reactive towards certain nucleophiles.

    N-Hydroxybenzimidoyl chloride: Similar structure but with a benzene ring, leading to different reactivity and applications.

    N-Hydroxyacetimidoyl chloride: A smaller analog with different physical and chemical properties.

Uniqueness

N-Hydroxyheptanimidoyl chloride is unique due to its specific structure, which combines the reactivity of an acyl chloride with the additional functionality of a hydroxyl group. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

CAS No.

50597-79-0

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-hydroxyheptanimidoyl chloride

InChI

InChI=1S/C7H14ClNO/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3

InChI Key

WOGMZNUZAKLNKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NO)Cl

Origin of Product

United States

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